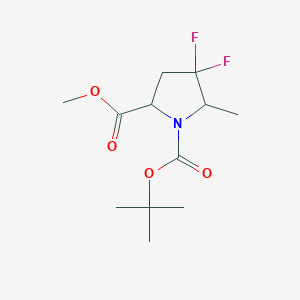
(R)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione includes a pyrimidine ring with two methyl groups attached at positions 1 and 5, and two keto groups at positions 2 and 4.
Métodos De Preparación
The synthesis of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically carried out under acidic conditions, and the product is obtained after purification.
Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of Lewis acids such as zinc chloride or copper(II) sulfate can significantly enhance the reaction rate and yield.
Análisis De Reacciones Químicas
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.
Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Substitution: The methyl groups at positions 1 and 5 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an enzyme inhibitor and as a building block for the synthesis of biologically active molecules.
In medicine, derivatives of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione have shown promise as antiviral, antibacterial, and anticancer agents. The compound is also used in the development of new drugs and therapeutic agents.
In industry, ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
The molecular targets of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione include enzymes involved in DNA replication, protein synthesis, and metabolic pathways. The compound can also interact with cellular receptors and signaling pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinoline, quinazoline, and quinazolinone derivatives. These compounds also contain heterocyclic rings and exhibit a range of biological activities.
Quinoline: Quinoline and its derivatives are known for their antimalarial, antibacterial, and anticancer activities.
Quinazoline: Quinazoline derivatives have been studied for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Quinazolinone: Quinazolinone derivatives are used in the development of drugs for various diseases, including cancer and bacterial infections.
The uniqueness of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione lies in its specific structure and the diverse range of biological activities it exhibits
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
(5R)-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10)/t4-/m1/s1 |
Clave InChI |
KKMULICUOLXREQ-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1CN(C(=O)NC1=O)C |
SMILES canónico |
CC1CN(C(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)

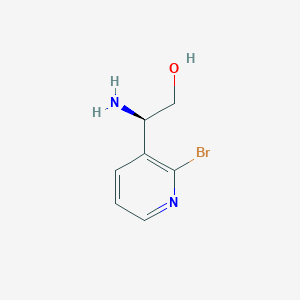
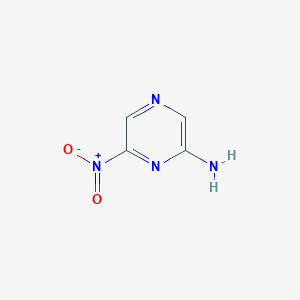


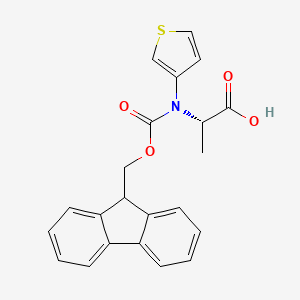

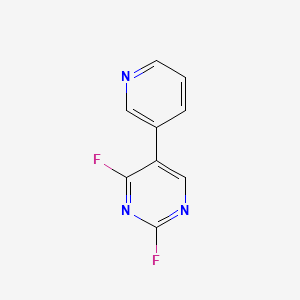
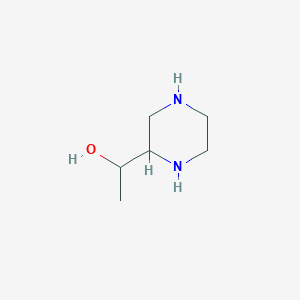

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
